molecular formula C10H11Cl2NO2 B7891902 [(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid

[(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid

Cat. No.: B7891902
M. Wt: 248.10 g/mol
InChI Key: KEEPHYKWHVPMMI-UHFFFAOYSA-N
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Description

[(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid is a substituted acetic acid derivative featuring a 2,3-dichlorobenzyl group attached to a methylamino moiety. The compound’s structure combines a halogenated aromatic ring with a tertiary amine and a carboxylic acid functional group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,3-dichlorophenyl)methyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-13(6-9(14)15)5-7-3-2-4-8(11)10(7)12/h2-4H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEPHYKWHVPMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C(=CC=C1)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Methylamine with 2,3-Dichlorobenzyl Chloride

The most direct route involves reacting methylamine with 2,3-dichlorobenzyl chloride under basic conditions.

Procedure

  • Reactants :

    • Methylamine (1.2 equiv, as HCl salt or free base)

    • 2,3-Dichlorobenzyl chloride (1.0 equiv)

    • Base: Triethylamine (2.0 equiv) or NaOH (aqueous)

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Conditions :

    • Temperature: 0°C → room temperature (RT)

    • Time: 12–24 hours

    • Workup: Wash with water, dry over MgSO₄, concentrate under vacuum.

Yield : 70–80%

Mechanistic Insight
The reaction proceeds via an Sₙ2 mechanism , where methylamine displaces chloride from 2,3-dichlorobenzyl chloride. Excess base neutralizes HCl, shifting equilibrium toward product formation.

Reductive Amination of 2,3-Dichlorobenzaldehyde

An alternative method employs reductive amination using 2,3-dichlorobenzaldehyde and methylamine.

Procedure

  • Reactants :

    • 2,3-Dichlorobenzaldehyde (1.0 equiv)

    • Methylamine (2.0 equiv)

    • Reducing agent: NaBH₃CN (1.5 equiv)

    • Solvent: Methanol

  • Conditions :

    • Temperature: RT

    • Time: 6–12 hours

    • Workup: Quench with water, extract with ethyl acetate, dry, and concentrate.

Yield : 60–70%

Limitations :

  • Requires handling of moisture-sensitive aldehydes.

  • Lower yields compared to alkylation.

Alkylation with Haloacetic Acid Derivatives

Reaction with Bromoacetic Acid

The secondary amine is alkylated using bromoacetic acid under basic conditions.

Procedure

  • Reactants :

    • N-Methyl-N-(2,3-dichlorobenzyl)amine (1.0 equiv)

    • Bromoacetic acid (1.2 equiv)

    • Base: K₂CO₃ (2.0 equiv)

    • Solvent: Water/ethanol (1:1)

  • Conditions :

    • Temperature: 60–80°C

    • Time: 8–12 hours

    • Workup: Acidify to pH 2–3, extract with ethyl acetate, recrystallize from ethanol.

Yield : 75–85%

Key Data

ParameterValue
Reaction Efficiency90% (by HPLC)
Purity≥98% (after recrystallization)

Ethyl Bromoacetate Alkylation Followed by Hydrolysis

This two-step method avoids handling corrosive bromoacetic acid directly.

Procedure

  • Alkylation :

    • React N-methyl-N-(2,3-dichlorobenzyl)amine (1.0 equiv) with ethyl bromoacetate (1.5 equiv) in DCM using K₂CO₃ (2.0 equiv).

    • Yield : 80–85%

  • Hydrolysis :

    • Reflux ethyl ester intermediate with NaOH (2.0 equiv) in ethanol/water (3:1).

    • Acidify to isolate product.

    • Yield : 95–98%

Advantages :

  • Higher yields due to milder ester hydrolysis.

  • Reduced side reactions compared to direct acid use.

Alternative Methods

Gabriel Synthesis with Phthalimide Protection

A longer route involving phthalimide intermediates ensures regioselectivity.

Procedure

  • Synthesize N-(2,3-dichlorobenzyl)phthalimide via alkylation of potassium phthalimide.

  • Methylate using methyl iodide and deprotect with hydrazine.

  • Alkylate with bromoacetic acid.

Yield : 50–60% (over three steps)

Drawbacks :

  • Low overall efficiency.

  • Multiple purification steps required.

Microwave-Assisted Synthesis

Accelerates reaction times but requires specialized equipment.

Conditions :

  • N-Methyl-N-(2,3-dichlorobenzyl)amine + bromoacetic acid in DMF.

  • Microwave: 100°C, 30 minutes.

  • Yield : 78%

Critical Analysis of Methodologies

Comparative Efficiency

MethodYield (%)Purity (%)Scalability
Direct Alkylation75–8598High
Reductive Amination60–7095Moderate
Gabriel Synthesis50–6090Low

Solvent and Base Optimization

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification.

  • Aqueous bases (NaOH) improve solubility but risk hydrolysis of dichlorobenzyl groups.

Industrial-Scale Considerations

Cost-Effective Substitutes

  • Replace bromoacetic acid with chloroacetic acid (lower cost, slower reaction).

  • Use toluene instead of DCM for safer large-scale operations.

Waste Management

  • Recover unreacted methylamine via distillation.

  • Neutralize acidic byproducts with CaCO₃ for safer disposal .

Chemical Reactions Analysis

Types of Reactions

[(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1. Inhibition of Cytochrome P450 Enzymes
One of the most significant applications of [(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid is its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and the inhibition can lead to increased bioavailability of co-administered drugs. Such properties make it a candidate for drug formulation and optimization in pharmaceutical development.

2. Development of Antimicrobial Agents
Research has indicated that derivatives of this compound may exhibit antimicrobial properties. For instance, studies have shown that modifications to the structure can enhance activity against resistant strains of bacteria. The compound's ability to interact with various biological targets suggests potential applications in developing new antibiotics or antifungal agents .

3. Synthesis of Bioactive Compounds
The compound serves as a versatile intermediate in organic synthesis. Its unique dichlorobenzyl structure allows for modifications that can lead to the synthesis of other bioactive compounds. This versatility is crucial for researchers aiming to develop new therapeutic agents with improved efficacy and safety profiles.

Case Study 1: Cytochrome P450 Inhibition

In a study focused on the interaction of this compound with CYP1A2, preliminary data suggested that this compound could modulate metabolic pathways significantly. The findings indicated a need for further pharmacological studies to assess its safety and efficacy as a pharmaceutical agent.

Case Study 2: Antimicrobial Activity

A series of derivatives based on the core structure of this compound were synthesized and evaluated for antimicrobial activity against various strains, including multidrug-resistant pathogens. The results demonstrated that some derivatives exhibited enhanced potency compared to traditional antibiotics like ampicillin and streptomycin .

Mechanism of Action

The mechanism of action of [(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Properties

The compound’s structural analogs differ in substituents on the benzyl ring, amino group alkylation, or the carboxylic acid moiety. Below is a comparative analysis based on evidence from patents, chemical databases, and synthesis reports.

Table 1: Structural and Functional Comparison
Compound Name Substituents (Benzyl/Amino) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
[(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid 2,3-Cl₂-benzyl, methylamino C₁₀H₁₀Cl₂NO₂ ~247.1* High lipophilicity; potential enzyme inhibitor
[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid 2,3-Cl₂-benzyl, ethylamino C₁₁H₁₂Cl₂NO₂ ~261.1* Increased steric bulk; altered binding affinity
[(3-Methoxy-benzyl)-methyl-amino]-acetic acid 3-OCH₃-benzyl, methylamino C₁₁H₁₅NO₃ 209.24 Enhanced solubility; reduced halogen effects
(Dimethylamino)(3-methylphenyl)acetic acid HCl 3-CH₃-phenyl, dimethylamino C₁₁H₁₆ClNO₂ 245.70 Hydrochloride salt; improved crystallinity
2,4-Dichlorophenoxyacetic acid 2,4-Cl₂-phenoxy C₈H₆Cl₂O₃ 221.04 Herbicidal activity; auxin mimic

Substituent Effects on Functionality

  • Halogenation: The 2,3-dichloro substitution enhances lipophilicity and electron-withdrawing effects compared to non-halogenated analogs like [(3-methoxy-benzyl)-methyl-amino]-acetic acid. This may improve membrane permeability and target binding in biological systems .
  • Phenoxy vs. Benzylamino: 2,4-Dichlorophenoxyacetic acid (a herbicide) shares chlorine substituents but lacks the amino-acetic acid backbone, highlighting divergent applications despite structural similarities .

Biological Activity

[(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorobenzyl group attached to a methylamino-acetic acid moiety. The presence of chlorine atoms in the benzyl ring enhances its lipophilicity and may influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can alter the metabolism of co-administered drugs, potentially increasing their bioavailability.
  • Interaction with Receptors : The structure indicates potential interactions with various receptors, which could lead to modulation of signaling pathways involved in drug metabolism and other physiological processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits moderate inhibitory effects on CYP1A2. This suggests its potential role as a modulator in drug interactions and metabolism.

Case Studies

Several case studies have explored the pharmacological implications of this compound:

  • Study 1 : A study investigated the effects of this compound on liver microsomes from rats. Results indicated significant inhibition of CYP1A2 activity, leading to increased plasma concentrations of substrates metabolized by this enzyme.
  • Study 2 : Another research focused on the compound's effects on human liver microsomes, finding similar inhibitory patterns that suggest a potential for drug-drug interactions in clinical settings.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameCYP1A2 InhibitionOther Activities
This compoundModeratePotential receptor interactions
[(3,4-Dichloro-benzyl)-methyl-amino]-acetic acidSignificantEnzyme modulation
[(3-Methoxy-benzyl)-methyl-amino]-acetic acidLowEnzyme-substrate studies

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of [(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid?

  • Methodological Answer : Use ¹H-NMR spectroscopy with deuterated solvents (e.g., DMSO-d6) to identify characteristic peaks, such as aromatic protons (δ ~7.0–7.5 ppm) from the dichlorobenzyl group and methyl/methylene signals (δ ~2.5–3.8 ppm) from the methylamino-acetic acid moiety . Pair with HPLC (C18 column, UV detection at 254 nm) to assess purity, leveraging gradient elution with acetonitrile/water containing 0.1% trifluoroacetic acid (TFA) .

Q. How can researchers determine the solubility profile of this compound in different solvents?

  • Methodological Answer : Perform solubility screening in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., dichloromethane, ethyl acetate) at 25°C. Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers. Chlorinated aromatic groups may reduce aqueous solubility, necessitating co-solvents like DMSO for biological assays .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to minimize oxidation and photodegradation. Avoid prolonged exposure to high humidity or extreme pH conditions, as the acetic acid moiety may hydrolyze. Safety protocols for chlorinated compounds (e.g., fume hood use, PPE) are critical .

Advanced Research Questions

Q. How can reaction efficiency be optimized during the synthesis of this compound?

  • Methodological Answer : Employ coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate the carboxylic acid intermediate. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize stoichiometry (1.2:1 molar ratio of amine to activated ester). Purify via flash chromatography (silica gel, gradient elution) to isolate the product .

Q. How can conflicting NMR data from different synthetic batches be resolved?

  • Methodological Answer : Compare spectra with synthetic intermediates (e.g., dichlorobenzyl precursors) to identify impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For chiral centers, perform chiral HPLC or derivatize with a chiral auxiliary (e.g., Mosher’s acid) to confirm stereochemical purity .

Q. What strategies mitigate decomposition of this compound under physiological pH conditions?

  • Methodological Answer : Formulate as a prodrug (e.g., methyl ester) to enhance stability. Conduct pH-rate profiling (pH 2–10, 37°C) to identify degradation hotspots. Buffers like phosphate (pH 7.4) or citrate (pH 5.0) may stabilize the compound in vitro .

Q. How do dichloro substituents influence the compound’s interaction with biological targets?

  • Methodological Answer : Perform docking studies (AutoDock Vina) to assess halogen bonding with target proteins. Compare with analogs lacking chloro groups using SPR (surface plasmon resonance) to quantify binding affinity changes. Chlorine’s electron-withdrawing effects may enhance target engagement but reduce solubility .

Key Challenges and Solutions

  • Stereochemical Purity : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC to resolve enantiomers .
  • Scale-Up Synthesis : Replace DCC with water-soluble carbodiimides (e.g., EDC) for easier purification .
  • Data Reproducibility : Standardize reaction conditions (temperature, solvent purity) and validate analytical methods with certified reference materials .

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